1-Benzhydrylpiperazine
Overview
Description
Norcyclizine oxalate (1:2) is a chemical compound derived from cyclizine, an antihistaminic antiemetic commonly used in palliative care . Norcyclizine is a metabolite of cyclizine and is often studied for its pharmacokinetics and pharmacogenetics . The oxalate form of norcyclizine is used in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
Norcyclizine oxalate (1:2) has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
1-Benzhydrylpiperazine is a compound that has been found to interact with several targets in the body. It has been identified as a potent inhibitor of Histone Deacetylase (HDAC) and Angiotensin-Converting Enzyme (ACE) . These enzymes play crucial roles in various biological processes.
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting HDAC, it impacts the histone acetylation-deacetylation pathway , which is crucial for regulating gene expression . Its inhibition of ACE affects the renin-angiotensin system , a key regulator of blood pressure .
Pharmacokinetics
Its molecular weight of 2523541 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 generally have good absorption and distribution in the body
Biochemical Analysis
Biochemical Properties
1-Benzhydrylpiperazine has been found to interact with various enzymes and proteins. For instance, it has been used as a surface recognition group in the design of potent histone deacetylase (HDAC) inhibitors . HDACs are enzymes that play a crucial role in the regulation of gene expression.
Cellular Effects
In cellular contexts, this compound derivatives have shown potential as anticancer agents . They have been found to inhibit the proliferation of human tumor cell lines effectively . Moreover, this compound has been found to possess excellent pharmacological activities, such as vasodilator, hypotensive, and increasing actions of cerebral blood flow .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. For instance, in the context of HDAC inhibition, this compound interacts with the active site of the enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound and its derivatives have been observed over time. For instance, some derivatives have shown moderate ACE inhibitor activity compared to the standard angiotensin-converting enzyme inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norcyclizine oxalate (1:2) typically involves the reaction of norcyclizine with oxalic acid. The process includes:
Step 1: Dissolving norcyclizine in an appropriate solvent such as ethanol.
Step 2: Adding oxalic acid to the solution in a stoichiometric ratio of 1:2.
Step 3: Stirring the mixture at room temperature until the reaction is complete.
Step 4: Isolating the product by filtration and recrystallization to obtain pure norcyclizine oxalate (1:2).
Industrial Production Methods: Industrial production of norcyclizine oxalate (1:2) follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous stirring and controlled temperature conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Norcyclizine oxalate (1:2) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, norcyclizine oxalate can be converted into its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert norcyclizine oxalate back to cyclizine.
Substitution: Substitution reactions involving halogens or other nucleophiles can modify the norcyclizine structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced cyclizine, and various substituted norcyclizine compounds .
Comparison with Similar Compounds
- Cyclizine
- Meclizine
- Diphenhydramine
Properties
IUPAC Name |
1-benzhydrylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVNXDKZIQLBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56609-03-1 (mono-hydrochloride) | |
Record name | Norcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80232968 | |
Record name | Norcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
841-77-0 | |
Record name | Benzhydrylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzhydrylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzhydrylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Benzhydrylpiperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU6V5ZHD9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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